1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound classified as a pyrazinone derivative. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and drug development. The compound's structure features a pyrazinone core substituted with a methyl group and a 1-methyl-1H-pyrazol-4-yl amino group, which may influence its reactivity and biological interactions.
The compound is cataloged in chemical databases such as PubChem and American Elements, which provide detailed information regarding its molecular structure, synthesis methods, and potential applications in scientific research.
1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one falls under the category of heterocyclic compounds, specifically pyrazinones, which are known for their diverse biological activities. This classification is significant for understanding the compound's potential uses in pharmaceuticals and agrochemicals.
The synthesis of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one typically involves several key steps:
The synthesis often requires specific reaction conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity. For example, the use of polar aprotic solvents can enhance reaction rates and selectivity.
The molecular formula of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is . The structural features include:
The compound's structural data can be represented using its InChI and SMILES notations:
InChI=1S/C10H11N5O/c1-7(12)11-9(14)10(15)13(11)8(2)3/h8H,12H2,1-2H3,(H,15)
CN1C=CC(=N1)C(=O)N(C2=C(N=N2)C=C(C=C2)C=N(C2=NN(C=C2))C=O)C
The chemical reactivity of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one includes:
Reactions involving this compound may require specific conditions such as pH adjustments or the presence of catalysts to facilitate desired transformations.
The mechanism of action for 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit enzyme inhibition or modulation of signaling pathways, which could lead to therapeutic effects in various diseases.
Some notable physical properties include:
Key chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods.
The potential applications of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one span several fields:
Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases including cancer and infectious diseases.
Material Science: Used as a building block for synthesizing more complex organic molecules.
Biological Research: Studied for its antimicrobial properties and other biological activities that could lead to novel drug development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: